N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride
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Description
This compound is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using various techniques . The benzothiazole and chromene ring systems are almost coplanar, with their planes parallel to (110); the toluene ring system is rotated by ca 40 out of the chromene plane .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various techniques . For example, the yield, melting point, and IR max can be determined .Scientific Research Applications
Antimicrobial Activity
N-(benzo[d]thiazol-2-yl)-substituted compounds have shown promising results in antimicrobial studies. For instance, compounds with similar structures were evaluated for their antimicrobial activity, showing good to moderate activity against selected bacterial and fungal strains (Anuse et al., 2019).
Cancer Research
Compounds with a similar structure to N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride have been investigated for their potential in cancer treatment. For example, some derivatives have shown anti-lung cancer activity (Hammam et al., 2005). Additionally, compounds with benzothiazole and pyrimidine moieties have exhibited anti-cancer activity through inducing cell cycle arrest and apoptosis (Kumbhare et al., 2014).
Imaging Applications
Derivatives of benzothiazole, such as the compound under discussion, have been explored for their use in imaging, particularly in positron emission tomography (PET) for brain imaging (Fujinaga et al., 2012).
Crop Protection
Benzothiazole derivatives have also been utilized in crop protection. These compounds are found in several commercial agrochemical products due to their effectiveness in managing pests and diseases in crops (Maienfisch & Edmunds, 2017).
Neurodegenerative Diseases
Compounds containing thiazoline and benzamide moieties, similar to the compound , have been studied for potential treatments of neurodegenerative diseases, showing promising anticholinesterase and antiradical activities (Makhaeva et al., 2017).
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-fluorobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3OS2.ClH/c1-14(2)28-12-11-17-20(13-28)31-24(27-22(29)15-7-9-16(25)10-8-15)21(17)23-26-18-5-3-4-6-19(18)30-23;/h3-10,14H,11-13H2,1-2H3,(H,27,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEXXKWRWICCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride |
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